molecular formula C8H8N2 B1319029 3,5-Dimethylisonicotinonitrile CAS No. 7584-08-9

3,5-Dimethylisonicotinonitrile

Cat. No.: B1319029
CAS No.: 7584-08-9
M. Wt: 132.16 g/mol
InChI Key: LXOPPFCWOVFQDR-UHFFFAOYSA-N
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Description

3,5-Dimethylisonicotinonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. It has gained significant attention in recent years due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylisonicotinonitrile typically involves the reaction of 3,5-dimethylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dimethylisonicotinic acid.

    Reduction: 3,5-Dimethylisonicotinamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethylisonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It has potential biological activity, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dimethylisonicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with pyridine-binding proteins .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine: A precursor in the synthesis of 3,5-Dimethylisonicotinonitrile.

    Isonicotinonitrile: A similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-5-7(2)8(6)3-9/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOPPFCWOVFQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592598
Record name 3,5-Dimethylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7584-08-9
Record name 3,5-Dimethylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisonicotinonitrile
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